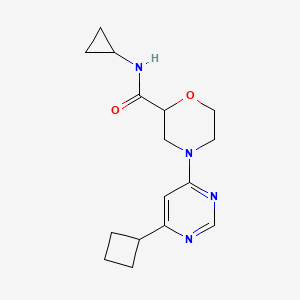![molecular formula C16H19ClN4 B15120149 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B15120149.png)
2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is a synthetic organic compound that features a piperazine ring substituted with a 3-chlorophenylmethyl group and a pyrimidine ring substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a 3-chlorophenylmethyl group.
Coupling with Pyrimidine: The functionalized piperazine is then coupled with 4-methylpyrimidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and scaling up the reactions using batch processing techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide), nucleophiles (amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to fully saturated derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Aplicaciones Científicas De Investigación
2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Chemical Research: The compound serves as a building block in the synthesis of more complex molecules, aiding in the exploration of new chemical reactions and synthetic methodologies.
Industrial Applications: It may be used in the development of agrochemicals, dyes, and other industrial products due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine involves its interaction with specific molecular targets in the body:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound’s effects on cellular pathways can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine: Similar structure but with a bromine atom instead of chlorine, which may alter its chemical reactivity and biological activity.
2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-ethylpyrimidine: Similar structure but with an ethyl group instead of a methyl group, potentially affecting its pharmacokinetic properties.
Uniqueness
2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the 3-chlorophenylmethyl group and the 4-methylpyrimidine ring can influence its binding affinity to molecular targets and its overall pharmacological profile .
Propiedades
Fórmula molecular |
C16H19ClN4 |
|---|---|
Peso molecular |
302.80 g/mol |
Nombre IUPAC |
2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-4-methylpyrimidine |
InChI |
InChI=1S/C16H19ClN4/c1-13-5-6-18-16(19-13)21-9-7-20(8-10-21)12-14-3-2-4-15(17)11-14/h2-6,11H,7-10,12H2,1H3 |
Clave InChI |
UHSZXXXAEADWGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-4-[(3-methylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B15120066.png)
![N,N,6-trimethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15120069.png)
![2-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B15120076.png)
![4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B15120079.png)
![1-[4-({1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine](/img/structure/B15120085.png)
![5-Chloro-6-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15120090.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B15120096.png)

![N,N-dimethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B15120112.png)
![4,4,4-trifluoro-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}butan-1-one](/img/structure/B15120115.png)
![4-[6-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15120127.png)
![3-Tert-butyl-8-(5-methyl-1,2-oxazole-4-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15120130.png)
![3-(3-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one](/img/structure/B15120137.png)
![6-Methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B15120140.png)
